1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene

Beschreibung

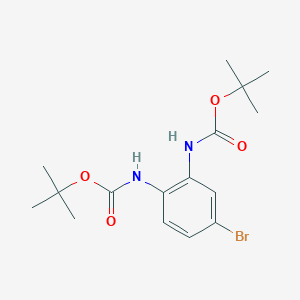

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is a brominated aromatic compound featuring two tert-butyloxycarbonyl (Boc)-protected amino groups at the 1- and 2-positions of the benzene ring and a bromine atom at the 4-position. The Boc groups serve as protective moieties for the amines, enhancing stability during synthetic processes while reducing nucleophilic reactivity. The bromine substituent at the para position relative to one of the Boc-amino groups enables participation in cross-coupling or substitution reactions. This compound is typically employed as an intermediate in pharmaceutical and materials chemistry, where selective functionalization of the aromatic ring or controlled deprotection of amines is required .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKCSTXFYRULGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromonitrobenzene.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Protection: The amino groups are then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the tert-butyloxycarbonylamino groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent facilitates participation in cross-coupling reactions. For example:

Mechanistic Insights :

- The Boc groups stabilize intermediates via steric and electronic effects, directing coupling to the brominated position.

- Ligand choice (e.g., BINAP vs. tBu₂P) modulates regioselectivity and efficiency .

Nucleophilic Aromatic Substitution

The electron-withdrawing Boc groups activate the benzene ring for nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 70°C | 4-Piperidino-substituted derivative | 64% | |

| Thiophenolate | Fe₃O₄@MCM-41 catalyst, toluene | Thioether derivatives | 80% |

Key Observations :

- Reactions proceed under mild conditions due to enhanced electrophilicity at the brominated position .

Deprotection of Boc Groups

Boc groups are cleaved under acidic conditions to regenerate free amines:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (gaseous) | Dioxane, 0°C → RT | 1,2-Diamino-4-bromobenzene | 95% | |

| TFA | CH₂Cl₂, RT | Deprotected diamino-bromobenzene | 90% |

Applications :

Functionalization via Sulfonylation

The Boc-protected amino groups undergo selective sulfonylation:

| Sulfonylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-BrC₆H₄SO₂Cl | Pyridine, DMAP, CH₂Cl₂ | 2-(4-Bromophenylsulfonamide) derivative | 85% |

Note :

Photochemical and Thermal Stability

Wissenschaftliche Forschungsanwendungen

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene has several applications in scientific research, including medicinal chemistry, organic synthesis, and material science. It is used as an intermediate in the synthesis of pharmaceuticals and as a building block for more complex molecules. It is also utilized in the development of novel materials with specific properties.

Preparation Methods

The synthesis of this compound typically involves the following steps:

- The synthesis begins with 4-bromonitrobenzene.

- The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

- The amino groups are then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the tert-butyloxycarbonylamino groups.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols. Common reagents include sodium azide or potassium thiolate in polar aprotic solvents.

- Deprotection: The tert-butyloxycarbonyl groups can be removed under acidic conditions to yield the free amine. Trifluoroacetic acid or hydrochloric acid in dichloromethane can be used.

The products of nucleophilic substitution depend on the nucleophile used, such as azido or thiol-substituted benzene derivatives. The major product of deprotection is 1,2-diamino-4-bromobenzene.

Mechanism of Action

The mechanism of action of this compound involves its reactivity towards nucleophiles and acids. The tert-butyloxycarbonyl groups protect the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations.

Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| 1,2-Diamino-4-bromobenzene | Lacks the tert-butyloxycarbonyl protection, making it more reactive. |

| 1,2-Di(tert-Butyloxycarbonylamino)-benzene | Similar structure but without the bromine atom, affecting its reactivity and applications. |

Wirkmechanismus

The mechanism of action of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene involves its reactivity towards nucleophiles and acids. The tert-butyloxycarbonyl groups protect the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene and Analogues

Reactivity Analysis

Electronic Effects

- Boc Groups vs. Free Amines: The Boc groups in the target compound deactivate the benzene ring via electron withdrawal, contrasting with 4-bromo-1,2-diaminobenzene, where free amines activate the ring for electrophilic substitution. This deactivation reduces the bromine’s reactivity in nucleophilic aromatic substitution compared to the unprotected diamine .

- Comparison with 4-Bromoacetophenone: Both the Boc and acetyl groups are electron-withdrawing. However, 4-bromoacetophenone exhibits higher bromine reactivity in Pd-catalyzed arylations due to reduced steric hindrance (acetyl vs. bulky tert-butyl groups) .

Steric Effects

For example, highlights that 4-bromoacetophenone achieves higher arylation yields (75–90%) under Pd catalysis than 4-bromobenzene (50–65%) due to electronic activation and minimal steric interference .

Biologische Aktivität

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is a compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activity. Its molecular formula is C16H23BrN2O4, with a molar mass of 387.28 g/mol. This compound contains a bromine atom and two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes such as calpain, which is involved in various cellular processes including apoptosis and inflammation .

- Antitumor Properties : The presence of bromine and the Boc groups may enhance the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets, leading to cytotoxic effects against cancer cells .

Cytotoxicity Assessment

In studies assessing the cytotoxic potency of related compounds, it was observed that modifications in the structure led to variations in activity against cancer cell lines. For instance, derivatives with specific substitutions showed improved potency against RPMI 8402 and KB3-1 cell lines, indicating that structural modifications can significantly impact biological efficacy .

| Compound Structure | IC50 (μM) against RPMI 8402 | IC50 (μM) against KB3-1 |

|---|---|---|

| Base Compound | ~1 | ~1 |

| Substituted A | ~0.1 | ~0.01 |

| Substituted B | ~10 | ~5 |

This table illustrates how slight changes in the chemical structure can lead to substantial differences in biological activity.

Antioxidant Activity

Research has highlighted the potential antioxidant properties of related compounds. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The ability of such compounds to scavenge free radicals may contribute to their protective effects in cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.